
2,3-Bis(sulfosulfanyl)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(sulfosulfanyl)butanedioic acid is an organic compound with the molecular formula C4H6O6S2 It is a dicarboxylic acid derivative with two sulfosulfanyl groups attached to the butanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfosulfanyl)butanedioic acid typically involves the introduction of sulfosulfanyl groups to a butanedioic acid derivative. One common method involves the reaction of butanedioic acid with sulfur-containing reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(sulfosulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl groups can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfosulfanyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfosulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted butanedioic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(sulfosulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Bis(sulfosulfanyl)butanedioic acid involves its interaction with molecular targets through its sulfosulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, modulation of signaling pathways, and alteration of cellular redox states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(sulfanyl)butanedioic acid: Similar structure but with thiol groups instead of sulfosulfanyl groups.
Butanedioic acid: The parent compound without any sulfur-containing groups.
2,3-Dimercaptosuccinic acid: Contains two thiol groups and is used as a chelating agent.
Uniqueness
2,3-Bis(sulfosulfanyl)butanedioic acid is unique due to the presence of sulfosulfanyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The sulfosulfanyl groups enhance its ability to participate in redox reactions and form covalent bonds with biomolecules, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
111728-41-7 |
|---|---|
Molekularformel |
C4H6O10S4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2,3-bis(sulfosulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O10S4/c5-3(6)1(15-17(9,10)11)2(4(7)8)16-18(12,13)14/h1-2H,(H,5,6)(H,7,8)(H,9,10,11)(H,12,13,14) |
InChI-Schlüssel |
BPHJUSZFBANKMG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)SS(=O)(=O)O)(C(=O)O)SS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


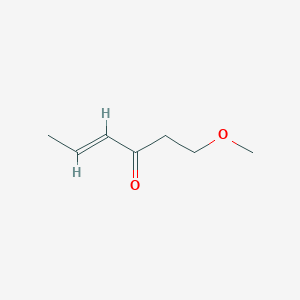
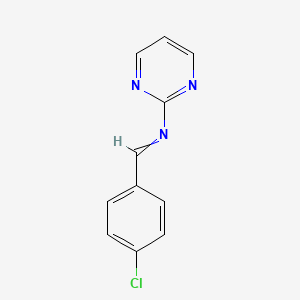



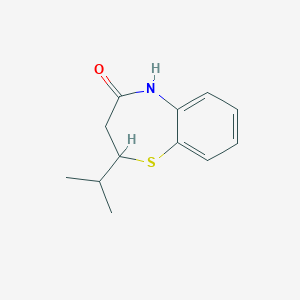
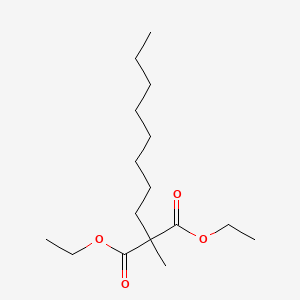
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)

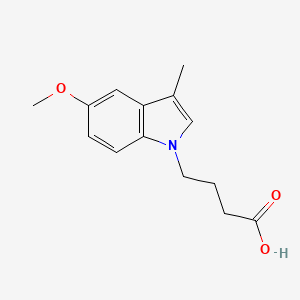
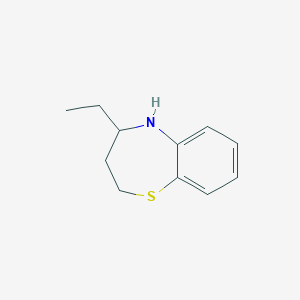

![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)

